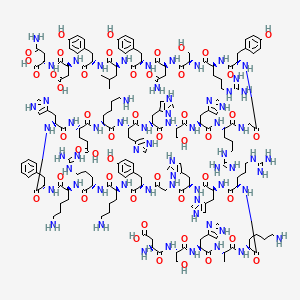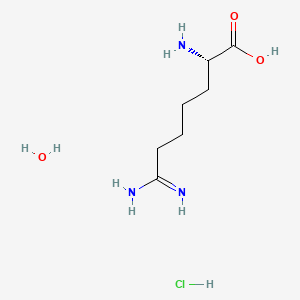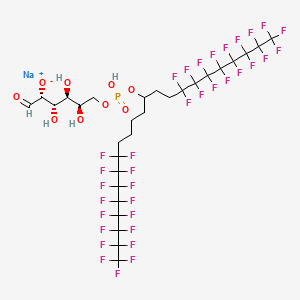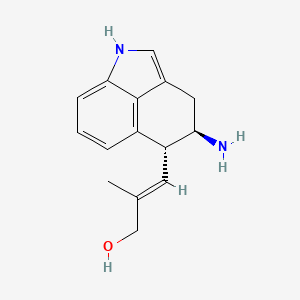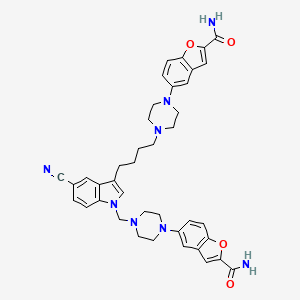
Chromone, 2-(diethylamino)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 2-(diethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound found in various plants. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromone, 2-(diethylamino)-6-phenyl- typically involves the functionalization of the chromone scaffold. One common method is the site-selective C–H activation at the C-2 position of chromones using nucleophilic coupling partners
Industrial Production Methods: Industrial production of Chromone, 2-(diethylamino)-6-phenyl- may involve large-scale synthesis using green chemistry principles. Recent advances in green synthesis include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Chromone, 2-(diethylamino)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chromone, 2-(diethylamino)-6-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chromone, 2-(diethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the release of chemical mediators from sensitized cells, such as mast cells, by stabilizing their membranes . This action is similar to that of cromoglicic acid, a known chromone derivative used in asthma treatment . Additionally, the compound’s antioxidant properties help reduce oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Chromone, 2-(diethylamino)-6-phenyl- can be compared with other chromone derivatives, such as:
Cromoglicic Acid: Used in asthma treatment, it stabilizes mast cell membranes.
Flavonoid Alkaloids: These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Schiff Base Complexes: These complexes exhibit antimicrobial and antitumor activities.
The uniqueness of Chromone, 2-(diethylamino)-6-phenyl- lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other chromone derivatives.
Properties
CAS No. |
83766-98-7 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(diethylamino)-6-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)19-13-17(21)16-12-15(10-11-18(16)22-19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
WFPYBZYQVQJAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


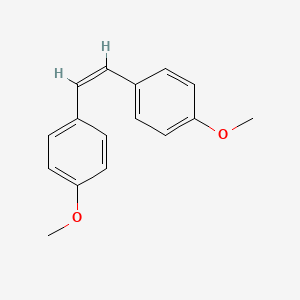
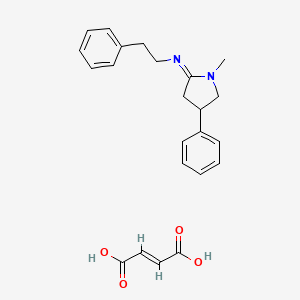
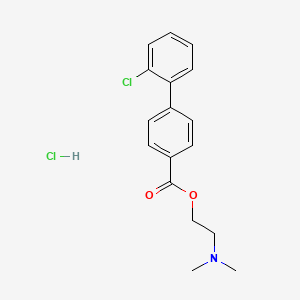



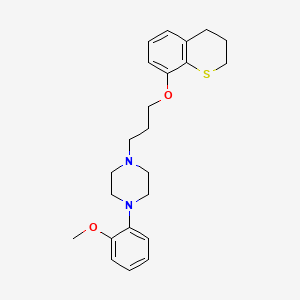
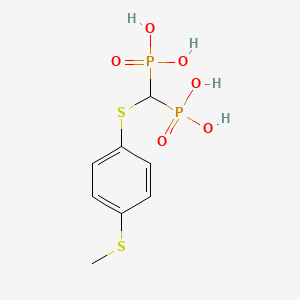
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
